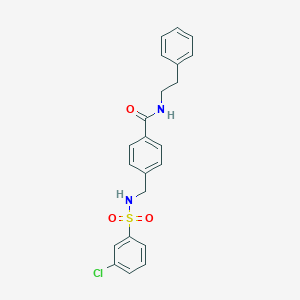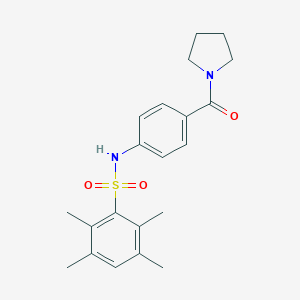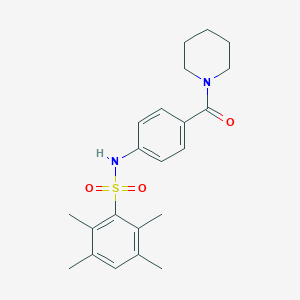
3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-morpholinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of chromone (4H-chromen-4-one), which is a heterocyclic compound with a benzopyran backbone. It also contains a methoxyphenyl group and a morpholinecarboxylate group. Chromone derivatives are known to exhibit a wide range of biological activities .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by the functional groups present .Aplicaciones Científicas De Investigación
Organic Synthesis Building Blocks
This compound can serve as a building block in organic synthesis. Its morpholine moiety is a versatile scaffold found in many biologically active molecules and pharmaceuticals . The chromen ring, also known as a benzopyran derivative, is a common feature in natural products with various biological activities.
Medicinal Chemistry
In medicinal chemistry, the compound’s structure could be utilized for the development of new therapeutic agents. The morpholine ring is often incorporated into drug molecules to improve pharmacokinetic properties .
Catalysis
The chromen moiety of the compound could be involved in catalytic processes. For instance, it might participate in protodeboronation reactions, which are valuable in creating complex organic molecules .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[3-(2-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] morpholine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO6/c1-14-20(16-5-3-4-6-18(16)26-2)21(24)17-8-7-15(13-19(17)28-14)29-22(25)23-9-11-27-12-10-23/h3-8,13H,9-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWBBRNHOYRVYTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)N3CCOCC3)C4=CC=CC=C4OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-morpholinecarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[(3-chlorophenyl)sulfonylamino]methyl]-N-(4-ethoxyphenyl)benzamide](/img/structure/B492813.png)
![4-[(3-chlorobenzenesulfonamido)methyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B492814.png)

![4-[[(3-chlorophenyl)sulfonylamino]methyl]-N-(4-methylphenyl)benzamide](/img/structure/B492816.png)
![N-(3-chlorophenyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide](/img/structure/B492818.png)
![4-[[(3-chlorophenyl)sulfonylamino]methyl]-N-(2-fluorophenyl)benzamide](/img/structure/B492820.png)
![4-[(3-chlorobenzenesulfonamido)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide](/img/structure/B492823.png)
![4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)-N-(4-methylphenyl)benzamide](/img/structure/B492825.png)
![N-(4-methylphenyl)-4-[({[3-(trifluoromethyl)phenyl]sulfonyl}amino)methyl]benzamide](/img/structure/B492826.png)
![4-[(4-tert-butylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide](/img/structure/B492830.png)



![N-(4-bromo-2-fluorophenyl)-4-{[(3-fluorophenyl)sulfonyl]amino}benzamide](/img/structure/B492835.png)